4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate

Description

Properties

IUPAC Name |

2-[4-(3,6-dimethylheptan-3-yl)phenoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O2/c1-5-17(4,11-10-14(2)3)15-6-8-16(9-7-15)19-13-12-18/h6-9,14,18H,5,10-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRFCMJANHDRHEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CCC(C)C)C1=CC=C(C=C1)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675860 | |

| Record name | 2-[4-(3,6-Dimethylheptan-3-yl)phenoxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119449-37-4 | |

| Record name | 2-[4-(3,6-Dimethylheptan-3-yl)phenoxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(3,6-dimethylheptan-3-yl)phenoxy]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate: Structure, Synthesis, Analysis, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate, a specific isomer of the nonylphenol ethoxylate (NPEO) class of non-ionic surfactants. While the broader NPEO family has seen widespread industrial use, this particular, structurally defined molecule is primarily significant as an analytical reference standard. Its precise structure allows for the accurate identification and quantification of branched nonylphenol ethoxylates in environmental and commercial samples. This document details the compound's chemical structure, physicochemical properties, and the principles behind its synthesis. It provides in-depth protocols for its analytical characterization using modern techniques like gas chromatography-mass spectrometry (GC-MS). Furthermore, this guide discusses the applications of the compound in a research context and addresses the critical environmental fate and toxicological concerns associated with the alkylphenol ethoxylate (APE) class, providing essential context for researchers and drug development professionals on its regulatory landscape and handling.

Introduction

4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate (CAS No. 1119449-37-4) is a non-ionic surfactant belonging to the alkylphenol ethoxylate (APE) family.[1][2] Specifically, it is a structurally defined isomer of nonylphenol monoethoxylate, often abbreviated as 363-NP1EO. Unlike commercial NPEO mixtures, which contain a complex array of isomers and varying ethoxylate chain lengths, this compound possesses a single, highly branched nine-carbon alkyl group attached to the phenol ring and a single oxyethylene unit.

The primary significance of this well-defined molecule lies not in bulk industrial applications, but in its role as a certified analytical standard. Researchers use it for the precise identification and quantification of branched nonylphenol ethoxylates in environmental matrices.[3][4] The widespread historical use of APEs in detergents, paints, pesticides, and other industrial formulations has led to their emergence as significant environmental contaminants.[5][6][7] Regulatory bodies worldwide have consequently restricted their use due to concerns over their biodegradation products, which are persistent, bioaccumulative, and act as endocrine disruptors.[6] This regulatory pressure underscores the critical need for high-purity, isomer-specific standards like 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate to support accurate environmental monitoring and compliance testing.

Chemical Structure and Physicochemical Properties

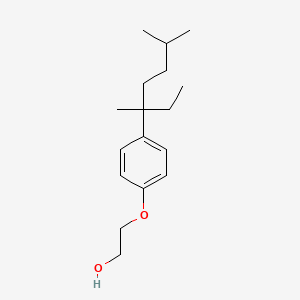

The structure of 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate is amphiphilic, containing a large, nonpolar hydrophobic tail and a compact, polar hydrophilic head.

-

Hydrophobic Tail: A 4-substituted phenol ring bearing a highly branched nonyl (nine-carbon) group: the 3,6-dimethyl-3-heptyl substituent. This bulky, branched structure is a key feature distinguishing it from other nonylphenol isomers.

-

Hydrophilic Head: A single ethylene oxide unit (—OCH₂CH₂OH) linked to the phenolic oxygen, forming an ether linkage.

This structure dictates its behavior as a surfactant, enabling it to reduce surface tension at interfaces.

Caption: A diagram illustrating the key functional groups of the molecule.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 1119449-37-4 | [1][8] |

| Molecular Formula | C₁₇H₂₈O₂ | [1][8] |

| Molecular Weight | 264.40 g/mol | [1][8] |

| Appearance | Colorless to Pale Yellow Oil | [8] |

| Canonical SMILES | CCC(C)(CCC(C)C)C1=CC=C(C=C1)OCCO | [8] |

| InChI Key | QRFCMJANHDRHEH-UHFFFAOYSA-N | [8] |

| Rotatable Bond Count | 8 | [8] |

| Hydrogen Bond Acceptor Count | 2 | [8] |

| Topological Polar Surface Area | 29.5 Ų | [8] |

Synthesis and Manufacturing Principles

While the exact, proprietary synthesis protocol for this specific analytical standard is not publicly available, the manufacturing process can be logically deduced from the general synthesis of alkylphenol ethoxylates. The process is a two-step chemical synthesis.

Step 1: Friedel-Crafts Alkylation of Phenol

The first step involves the synthesis of the precursor, 4-(3',6'-Dimethyl-3'-heptyl)phenol. This is typically achieved via a Friedel-Crafts alkylation reaction. Phenol is reacted with a suitable alkylating agent, such as an alkene (e.g., 3,6-dimethyl-3-heptene) or an alkyl halide, in the presence of an acid catalyst (e.g., H₂SO₄, AlCl₃, or an ion-exchange resin). The reaction conditions are controlled to favor para-substitution on the phenol ring, yielding the desired alkylphenol precursor.

Step 2: Ethoxylation

The second step is the ethoxylation of the synthesized alkylphenol. The 4-(3',6'-Dimethyl-3'-heptyl)phenol is reacted with a single molar equivalent of ethylene oxide under basic catalysis (e.g., using potassium hydroxide, KOH). The phenoxide ion, formed in the basic medium, acts as a nucleophile, attacking the electrophilic carbon of the ethylene oxide ring. This ring-opening reaction results in the addition of one ethoxy group to the phenolic oxygen, forming the final monoethoxylate product. Careful control of the stoichiometry is essential to prevent the formation of higher-order ethoxylates.

Caption: A workflow for the plausible two-step synthesis of the title compound.

Analytical Characterization

Accurate characterization is paramount for a reference standard. A combination of chromatographic and spectroscopic techniques is employed to confirm the identity, purity, and concentration of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of semi-volatile compounds like APEs in environmental samples.[3] The use of an isotopically labeled internal standard is common practice to ensure accurate quantification.[3]

Exemplary GC-MS Protocol for Quantification in Water Samples:

-

Sample Preparation (Solid-Phase Microextraction - SPME):

-

Place a 10 mL water sample into a 20 mL headspace vial.

-

Add a known concentration of an internal standard (e.g., ¹³C-labeled 4-(3,6-Dimethyl-3-heptyl)phenol monoethoxylate).

-

Expose a Polyacrylate (PA) or Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) SPME fiber to the sample headspace for 30-45 minutes at 60°C with agitation. The choice of fiber depends on the polarity of the target analytes.

-

Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.

-

-

GC Conditions:

-

Injector: Splitless mode, 280°C.

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity column (e.g., DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 80°C, hold for 2 min. Ramp at 10°C/min to 300°C, hold for 10 min. This temperature program is designed to separate analytes based on their boiling points and interactions with the stationary phase.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and specificity. Key ions for the target analyte and internal standard are monitored. For structural confirmation, a full scan (e.g., m/z 50-500) can be performed.

-

Quantification: The concentration is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structural confirmation. Key expected signals in ¹H NMR would include distinct aromatic protons in the para-substituted region, characteristic triplets for the -OCH₂CH₂OH group, and a complex series of overlapping signals in the aliphatic region corresponding to the branched heptyl chain.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps confirm functional groups.[9] Expected characteristic absorption bands would include a broad O-H stretch (~3300 cm⁻¹), C-H stretches in the aliphatic region (~2850-2950 cm⁻¹), an aromatic C=C stretch (~1600 cm⁻¹), and a prominent C-O-C ether stretch (~1250 cm⁻¹).[9]

Caption: A typical workflow for the analysis of the target compound.

Applications in Research and Industry

Primary Application: Analytical Reference Standard

The sole documented application for high-purity 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate is as an analytical standard. It serves several critical functions in this capacity:

-

Method Development: Used to develop and validate new analytical methods for detecting APEs.

-

Instrument Calibration: Essential for creating calibration curves to ensure accurate quantification of APEs in unknown samples.

-

Quality Control: Employed as a positive control in laboratory workflows to verify the performance of analytical systems.[3][4]

Broader Context: Industrial Uses of Alkylphenol Ethoxylates

While this specific isomer is not used as a bulk chemical, understanding the applications of the broader APE class provides context for its environmental relevance. APEs have been widely used as:

-

Surfactants and Detergents: In industrial cleaning, textile processing (scouring, dyeing), and leather degreasing.[5]

-

Emulsifiers and Dispersants: In the formulation of paints, coatings, pesticides, and other agrochemicals.[7]

-

Wetting Agents: To improve the spreading and penetration of liquids on surfaces in various industrial processes.[5]

The extensive use in these open-system applications has led to significant environmental release.[6]

Environmental Fate and Toxicological Considerations

The primary concern for drug development professionals and environmental scientists regarding APEs is their environmental impact. APEs themselves are of moderate toxicity, but their biodegradation products are significantly more problematic.

-

Biodegradation Pathway: In wastewater treatment plants and the environment, microorganisms sequentially cleave the ethoxy units from the APE molecule. This process transforms 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate into its parent alkylphenol, 4-(3',6'-Dimethyl-3'-heptyl)phenol.

-

Persistence and Toxicity: This resulting alkylphenol is more persistent in the environment than the original ethoxylated compound. More importantly, it is a known endocrine-disrupting chemical (EDC), meaning it can interfere with the hormone systems of wildlife and humans. It exhibits estrogenic activity, leading to adverse reproductive effects in aquatic organisms, even at low concentrations.[6]

-

Regulatory Status: Due to these concerns, the use of NPEOs is heavily restricted or banned in many parts of the world, including the European Union.[6] In the United States, the Environmental Protection Agency (EPA) has taken action to regulate their use and encourages the transition to safer alternatives, such as alcohol ethoxylates.[6]

For researchers, this means that while the compound is essential for monitoring, its handling, use, and disposal must be conducted with an awareness of its potential environmental impact and the associated regulations.

Conclusion

4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate represents a fascinating duality in modern chemistry. On one hand, it is an indispensable tool for environmental science—a high-purity, structurally defined standard that enables the accurate monitoring of a problematic class of pollutants. On the other hand, it is a member of that very class, the alkylphenol ethoxylates, which are under intense regulatory scrutiny for their adverse environmental and toxicological effects. For scientists and researchers, this compound serves as a critical component in the analytical toolkit required to enforce environmental regulations and study the fate of APEs. Its existence highlights the ongoing need for precise chemical standards to understand and mitigate the impact of industrial chemicals on the ecosystem as industry moves towards safer, more sustainable alternatives.

References

-

4-(3,6-Dimethyl-3-heptyl)phenol-ring-13C6 solution, 100 mug/mL in acetone, analytical standard - Scientific Laboratory Supplies. (n.d.). Scientific Laboratory Supplies. Retrieved from [Link]

-

4-(3,6-Dimethyl-3-heptyl)phenol - ESSLAB. (n.d.). ESSLAB. Retrieved from [Link]

- Method of preparing 2,6-di-tert.butyl-4-methylphenol. (1978). Google Patents.

-

Chemical Name : 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate | Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

ALKYLPHENOL ETHOXYLATES (APEOs) - AFIRM Group. (2021). AFIRM Group. Retrieved from [Link]

-

ALKYLPHENOL ETHOXYLATE (APE) - Ataman Kimya. (n.d.). Ataman Kimya. Retrieved from [Link]

-

Alkylphenol Ethoxylates APEs Primer - Verisk. (2024). Verisk. Retrieved from [Link]

-

Analytical methods for the characterization and determination of nonionic surfactants in cosmetics and environmental matrices | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

-

Analytical method for nonionic surfactants in laboratory biodegradation and environmental studies - ACS Publications. (1975). ACS Publications. Retrieved from [Link]

-

An Environmental Assessment of Alkylphenol Ethoxylates and Alkylphenols - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

-

Alkylphenol Ethoxylates | APEO Products - Venus Ethoxyethers. (n.d.). Venus Ethoxyethers. Retrieved from [Link]

-

The determination methods for non-ionic surfactants - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

SEC for the Analysis of Non-ionic Surfactants - Agilent. (2015). Agilent. Retrieved from [Link]

-

Analytical Methods for the Determination of Surfactants in Surface Water. (n.d.). Core.ac.uk. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 4-(3,6-Dimethyl-3-heptyl)phenol-ring-13C6 10ug/mL acetone, analytical standard 1173020-38-6 [sigmaaldrich.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. afirm-group.com [afirm-group.com]

- 6. Alkylphenol Ethoxylates APEs Primer [core.verisk.com]

- 7. Alkylphenol Ethoxylates | APEO Products | Venus Ethoxyethers [venus-goa.com]

- 8. Page loading... [wap.guidechem.com]

- 9. jocpr.com [jocpr.com]

4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate safety data sheet

An In-Depth Technical Guide to the Safe Handling and Application of 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate is a nonionic surfactant belonging to the broader class of alkylphenol ethoxylates.[1] These compounds find utility in various industrial and research applications due to their amphipathic nature, possessing both a hydrophobic alkylphenol portion and a hydrophilic polyethylene glycol chain. This particular isomer is a subject of interest in environmental and toxicological studies, often as an analytical standard for monitoring nonylphenol and its derivatives, which are recognized for their potential endocrine-disrupting properties.[2][3]

This guide provides a comprehensive overview of the safety, handling, and physicochemical properties of 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate, synthesized from available data to inform researchers and professionals in its safe and effective use.

Chemical Identity and Physicochemical Properties

A foundational understanding of the physicochemical properties of a compound is paramount for its safe handling and application. These properties dictate its behavior under various conditions and inform risk assessment.

| Property | Value | Source |

| Chemical Name | 2-[4-(3,6-Dimethyl-3-heptyl)phenoxy]ethanol | |

| Synonyms | 3,6,3-Nonylphenol-monoethoxylate, 363-NP1EO | |

| CAS Number | 1119449-37-4 | [4] |

| Molecular Formula | C₁₇H₂₈O₂ | [4] |

| Molecular Weight | 264.40 g/mol | [4] |

| Appearance | Colorless to Pale Yellow Oil | [4] |

| Storage Temperature | -20°C | [5] |

The structure of 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate consists of a branched nonylphenol hydrophobe and a single ethoxylate unit as the hydrophile. This structure is critical to its surfactant properties and its biological interactions.

Caption: Molecular structure of 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate.

Hazard Identification and GHS Classification

Based on available data, the following GHS classifications are pertinent:

-

Skin Irritation (Category 2): Causes skin irritation.[4]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[4]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[4]

-

Hazardous to the Aquatic Environment, Acute Hazard (Category 1): Very toxic to aquatic life.[6]

-

Hazardous to the Aquatic Environment, Chronic Hazard (Category 1): Very toxic to aquatic life with long lasting effects.[4]

The parent compound, 4-(3',6'-Dimethyl-3'-heptyl)phenol, is also classified with the following hazards:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[6]

-

Skin Corrosion (Category 1B): Causes severe skin burns and eye damage.[6]

-

Reproductive Toxicity (Category 2): Suspected of damaging fertility or the unborn child.[6]

The ethoxylation may moderate some of these properties, but a cautious approach assuming similar hazards is warranted.

Caption: Spill Response Workflow.

Toxicological and Ecological Considerations

Toxicological Profile

The toxicological profile of 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate is not extensively documented in publicly available literature. However, the parent compound, a nonylphenol isomer, is a known endocrine disruptor. [3]Such compounds can interfere with the endocrine (hormone) systems of animals, including humans. This potential for endocrine disruption necessitates careful handling to minimize exposure.

Metabolism studies on the parent phenol in rat and human liver microsomes have identified hydroxylated and catechol metabolites, which are important for understanding its biological fate and potential toxicity. [3]

Ecological Hazards

This compound is classified as very toxic to aquatic life, with long-lasting effects. [4][6]This is a critical consideration, and measures must be taken to prevent its release into the environment. [4][7]The degradation of alkylphenol ethoxylates in the environment can lead to the formation of more persistent and toxic alkylphenols. [8]

Conclusion

4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate is a valuable compound for specific research applications, particularly in environmental analysis. However, its potential for skin, eye, and respiratory irritation, coupled with significant aquatic toxicity and the endocrine-disrupting potential of its parent compound, demands a high level of caution. Adherence to the safety protocols outlined in this guide, including the consistent use of appropriate engineering controls and personal protective equipment, is essential for the protection of researchers and the environment.

References

-

PubChem. 4-(3',6'-Dimethyl-3'-heptyl)phenol-13C6 | C15H24O | CID 46781371. [Link]

-

3M. Safety Data Sheet IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING TRANSPORTATION INFORMATION. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Phenol. [Link]

-

PubMed. Identification of metabolites of 4-nonylphenol isomer 4-(3',6'-dimethyl-3'-heptyl) phenol by rat and human liver microsomes. [Link]

-

Pharmaffiliates. Chemical Name : 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate. [Link]

-

GOV.UK. Prioritisation of Alkylphenols for Environmental Risk Assessment. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 4-(1-乙基-1,4-二甲基戊基)苯酚-13C6 (环-13C6) 溶液 10 μg/mL in acetone, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 3. Identification of metabolites of 4-nonylphenol isomer 4-(3',6'-dimethyl-3'-heptyl) phenol by rat and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. 2-[4-(1-乙基-1,4-二甲基戊基)苯氧基-3,5-d2]乙醇 溶液 1 μg/mL in acetone, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-(3',6'-Dimethyl-3'-heptyl)phenol-13C6 | C15H24O | CID 46781371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. multimedia.3m.com [multimedia.3m.com]

- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

An In-depth Technical Guide to 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate: Synonyms, Trade Names, and Scientific Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate, a member of the nonylphenol ethoxylate (NPEO) family of nonionic surfactants. This document delves into the chemical identity of this compound, including its synonyms and the broader context of its trade names within the NPEO class. It explores its physicochemical properties, synthesis, and industrial applications. Furthermore, this guide addresses the significant environmental and health concerns associated with NPEOs, including their endocrine-disrupting properties and ecotoxicity. Detailed analytical methodologies for the detection and quantification of this specific isomer are also discussed, alongside an examination of its environmental fate and the regulatory landscape governing its use.

Introduction

4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate is a specific isomer of nonylphenol ethoxylate, a class of compounds that have been extensively used for their surfactant properties for over half a century.[1] These compounds find utility in a wide array of industrial and consumer products, including detergents, paints, pesticides, and plastics.[2] The structure of 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate consists of a branched nonyl group attached to a phenol ring, which is then ethoxylated with a single ethylene oxide unit. This amphipathic nature, possessing both a hydrophobic alkylphenol moiety and a hydrophilic ethoxylate chain, allows it to effectively reduce surface tension at interfaces.

However, the widespread use of NPEOs has led to significant environmental and health concerns.[3] The degradation of NPEOs in the environment leads to the formation of nonylphenols, which are more persistent and toxic than the parent compounds.[3] Nonylphenols are well-documented endocrine disruptors, capable of mimicking the hormone estrogen and causing adverse effects on the reproductive systems of wildlife.[2][4] This has prompted regulatory action in many regions to restrict the use of NPEOs.[2][3] Understanding the specific properties and biological interactions of individual isomers, such as 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate, is crucial for accurate risk assessment and the development of safer alternatives.

Chemical Identity: Synonyms and Trade Names

A clear understanding of the nomenclature of 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate is essential for researchers.

Chemical Structure and IUPAC Name

The systematic IUPAC name for this compound is 2-(4-(3,6-Dimethylheptan-3-yl)phenoxy)ethan-1-ol .[5] Its chemical structure is as follows:

Caption: Molecular structure of 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate.

Synonyms

This compound is known by several synonyms in scientific literature and chemical catalogs:

-

2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol

-

3,6,3-Nonylphenol-monoethoxylate

-

363-NP1EO

Trade Names

Identifying specific trade names for a single isomer of a commercially produced mixture like nonylphenol ethoxylates is challenging. NPEOs are typically sold as complex mixtures of isomers and oligomers with varying ethoxylate chain lengths.[6] Therefore, trade names generally refer to the entire mixture rather than a specific component. Some common trade names for nonylphenol ethoxylates include:

-

Arkopal[6]

-

Igepal CO series (e.g., Igepal CO-210, Igepal CO-630)[1]

-

Tergitol NP series (e.g., Tergitol NP-9)[7]

-

Nonoxynols[6]

-

IMBENTIN[8]

-

NOIGEN[8]

-

Noregal[8]

It is important for researchers to consult the technical data sheets of these commercial products to understand the specific isomeric and oligomeric distribution.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₈O₂ | [9] |

| Molecular Weight | 264.41 g/mol | [5] |

| Appearance | Clear, colorless to pale yellow oil | [5] |

| Storage Temperature | 2-8°C (Refrigerator) | [5] |

Synthesis and Manufacturing

The industrial production of nonylphenol ethoxylates involves a two-step process:

-

Alkylation of Phenol: Phenol is alkylated with a branched nonene (tripropylene) in the presence of an acid catalyst. This reaction produces a complex mixture of nonylphenol isomers, including 4-(3',6'-dimethyl-3'-heptyl)phenol.[6][10]

-

Ethoxylation: The resulting nonylphenol mixture is then reacted with ethylene oxide in the presence of a basic catalyst to form the nonylphenol ethoxylates. The average number of ethoxylate units can be controlled by the reaction conditions.[10]

The synthesis of a single, pure isomer like 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate for research purposes would require a more controlled synthetic route, likely involving the synthesis of the specific 4-(3',6'-dimethyl-3'-heptyl)phenol isomer followed by a controlled mono-ethoxylation reaction.

Caption: General synthesis pathway for nonylphenol ethoxylates.

Industrial Applications

As nonionic surfactants, nonylphenol ethoxylates have a broad range of applications across various industries:

-

Detergents and Cleaners: Used in industrial and institutional cleaning formulations.

-

Paints and Coatings: Act as emulsifiers and dispersing agents.

-

Agrochemicals: Utilized as wetting agents and emulsifiers in pesticide formulations.

-

Textile and Leather Processing: Employed as scouring and wetting agents.

-

Pulp and Paper Industry: Used in de-inking processes.

-

Plastics and Polymers: Act as antioxidants and stabilizers.[2]

Endocrine Disruption and Toxicological Profile

The primary concern surrounding 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate and other NPEOs is their role as endocrine-disrupting chemicals (EDCs).

Mechanism of Endocrine Disruption

Upon release into the environment, NPEOs can biodegrade into nonylphenols.[3] These degradation products, including the parent nonylphenol of the title compound, are xenoestrogens, meaning they can mimic the effects of the natural hormone estrogen.[2][4] They can bind to estrogen receptors, leading to a range of adverse effects on the endocrine system.[2] This can result in the feminization of male fish, reduced fertility, and developmental abnormalities in aquatic organisms.[2][11]

Caption: Mechanism of endocrine disruption by nonylphenol ethoxylates.

Ecotoxicity

Nonylphenols and short-chain NPEOs are highly toxic to aquatic organisms.[3][12] The toxicity varies depending on the species and the specific isomer. For instance, the 24-hour median lethal concentration (LC50) for nonylphenol in the nematode Caenorhabditis elegans was found to be 122 µM, while for a nonylphenol ethoxylate with nine ethoxy units (NP-9), it was significantly higher at 3215 µM, indicating that the degradation product is more toxic.[7]

Analytical Methodologies

The accurate detection and quantification of specific NPEO isomers in environmental and biological samples are crucial for risk assessment. Due to the complexity of the isomeric mixtures, sophisticated analytical techniques are required.

Sample Preparation

A common method for extracting NPEOs from solid samples like textiles involves ultrasonication with a solvent such as methanol at an elevated temperature (e.g., 70°C).[13] For water samples, solid-phase extraction (SPE) is frequently employed to concentrate the analytes.[14]

Instrumental Analysis

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detection is a widely used technique for the analysis of NPEOs.[1][15] Reverse-phase C18 columns are typically used for separation.[13]

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, especially for the analysis of the more volatile nonylphenols after derivatization.[16] For isomer-specific analysis, comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) offers superior resolution.[16]

Experimental Protocol: Isomer-Specific Analysis of Nonylphenols by GCxGC-TOF-MS (Adapted from literature) [16]

-

Extraction: Extract nonylphenols from the sample matrix using a suitable solvent and clean-up procedure (e.g., solid-phase extraction).

-

Derivatization: Derivatize the extracted nonylphenols to increase their volatility for GC analysis.

-

GCxGC Separation: Inject the derivatized extract into a GCxGC system equipped with two columns of different polarity. This provides a two-dimensional separation of the isomers.

-

TOF-MS Detection: Detect the separated isomers using a time-of-flight mass spectrometer, which provides high-resolution mass spectra for identification.

-

Quantification: Quantify the individual isomers using certified reference standards.

Caption: Workflow for isomer-specific analysis of nonylphenols.

Environmental Fate and Biodegradation

The environmental fate of 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate is primarily driven by biodegradation. In wastewater treatment plants and the environment, the ethoxylate chain is progressively shortened by microbial action.[15] This process ultimately leads to the formation of the more persistent and toxic 4-(3',6'-dimethyl-3'-heptyl)phenol.

The biodegradation of the phenolic ring itself can occur under aerobic conditions, often initiated by monooxygenases that hydroxylate the aromatic ring, leading to ring cleavage.[17] However, the branched structure of the nonyl group in this specific isomer may hinder its complete mineralization. Studies on other branched nonylphenol isomers have shown that the degradation of the aromatic ring can occur, with the alkyl side chain being released.[18]

Regulatory Status

Due to the environmental and health concerns, the use of nonylphenols and nonylphenol ethoxylates is restricted in many parts of the world.

-

European Union: The EU has severely restricted the marketing and use of nonylphenols and NPEOs in most applications to a concentration limit of 0.1% by weight under the REACH regulation.[2]

-

United States: The U.S. Environmental Protection Agency (EPA) has established water quality criteria for nonylphenol and is encouraging a voluntary phase-out of NPEOs in industrial laundry detergents.[2] The EPA has also issued a Significant New Use Rule (SNUR) that requires notification to the agency before manufacturing or importing certain NPEOs for new uses.[12]

Conclusion

4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate, as a specific isomer within the broader class of nonylphenol ethoxylates, presents a complex challenge for researchers and regulators. While its surfactant properties have made it a valuable industrial chemical, its environmental persistence, ecotoxicity, and endocrine-disrupting activity necessitate a thorough understanding of its behavior and impacts. This technical guide has provided a detailed overview of its synonyms, trade names, physicochemical properties, synthesis, applications, and toxicological profile. The elucidation of its specific environmental fate and the development of robust, isomer-specific analytical methods are critical for accurate risk assessment and the promotion of safer, more sustainable alternatives in the chemical industry.

References

-

Nonoxynols. In: Wikipedia. ; 2023. Accessed January 31, 2026. [Link]

-

Quantitative Determination of Nonylphenol Ethoxylates. EAG Laboratories. Accessed January 31, 2026. [Link]

-

Alternate Names for Ethoxylated Nonylphenol. Scribd. Accessed January 31, 2026. [Link]

-

Toxicity of nonylphenol and nonylphenol ethoxylate on Caenorhabditis elegans. PubMed. Published January 15, 2020. Accessed January 31, 2026. [Link]

-

Sensitive and selective quantitative analysis of Nonyl phenol ethoxylates (NPEOs) in textile samples by LC/MS/MS. Agilent. Accessed January 31, 2026. [Link]

-

Nonylphenol- An Endocrine Disrupting Chemical. Toxics Link. Accessed January 31, 2026. [Link]

-

Determination of Nonylphenol in Selected Foods and Identification of Single Isomers in a Coffee Sample by Comprehensive Two-Dimensional Gas Chromatography-Time of Flight Mass Spectrometry. Taylor & Francis Online. Published March 29, 2023. Accessed January 31, 2026. [Link]

-

Nonylphenol. In: Wikipedia. ; 2023. Accessed January 31, 2026. [Link]

-

Nonylphenol and Nonylphenol Ethoxylates. Maine.gov. Published September 2, 2010. Accessed January 31, 2026. [Link]

-

Fact Sheet: Nonylphenols and Nonylphenol Ethoxylates. US EPA. Published April 28, 2025. Accessed January 31, 2026. [Link]

-

Separation of isomers of nonylphenol and select nonylphenol polyethoxylates by high-performance liquid chromatography on a graphitic carbon column. ResearchGate. Published August 5, 2025. Accessed January 31, 2026. [Link]

-

A Weight of Evidence Analysis of the Chronic Ecotoxicity of Nonylphenol Ethoxylates, Nonylphenol Ether Carboxylates, and Nonylphenol. Taylor & Francis Online. Accessed January 31, 2026. [Link]

-

Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment. PubMed Central. Accessed January 31, 2026. [Link]

-

Degradation of the radioactive and non-labelled branched 4(3',5'-dimethyl 3'-heptyl)-phenol nonylphenol isomer by sphingomonas TTNP3. PubMed. Accessed January 31, 2026. [Link]

-

Determination of Nonylphenol and Its Ethoxylates by HPLC 1100 in Water Environment of Taiyuan City. ResearchGate. Published August 6, 2025. Accessed January 31, 2026. [Link]

-

3 Postulated pathway for anaerobic biodegradation of phenol by a denitrifying bacterium, ie, Thauera aromatica. ResearchGate. Accessed January 31, 2026. [Link]

-

4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate. Pharmaffiliates. Accessed January 31, 2026. [Link]

-

Chemical synthesis of nonylphenol. ResearchGate. Accessed January 31, 2026. [Link]

-

Assessment of the Biodegradability and Ecotoxicty of a Nonylphenol Ethoxylate Surfactant in Littoral Waters. ResearchGate. Accessed January 31, 2026. [Link]

-

Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds. PubMed. Accessed January 31, 2026. [Link]

-

HPLC-MS Detection of Nonylphenol Ethoxylates and Lauryl Ethoxylates in Foodstuffs and the Inner Coatings of High-Barrier Pouches. PMC - NIH. Accessed January 31, 2026. [Link]

-

Toxicological Evaluation and Limit Values for Nonylphenol, Nonylphenol Ethoxylates, Tricresyl, Phosphates and Benzoic Acid. Miljøstyrelsen. Published March 1, 2000. Accessed January 31, 2026. [Link]

-

Studies of Endocrine Disruptors: Nonylphenol and Isomers in Biological Models. ResearchGate. Published August 6, 2025. Accessed January 31, 2026. [Link]

-

Chemical structure of 4(3′,5′-dimethyl-3′-heptyl)-phenol (p353NP) (a),.... ResearchGate. Accessed January 31, 2026. [Link]

-

Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers. Published May 24, 2016. Accessed January 31, 2026. [Link]

-

Phenol, 2,4,6-tris[[[3-(dimethylamino)propyl]amino]methyl]-. PubChem. Accessed January 31, 2026. [Link]

-

4-(3,6-Dimethyl-3-heptyl)phenol. ESSLAB. Accessed January 31, 2026. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nonylphenol - Wikipedia [en.wikipedia.org]

- 3. maine.gov [maine.gov]

- 4. Nonyl Phenol Ethoxylates l Concerns - Elchemy [elchemy.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Nonoxynols - Wikipedia [en.wikipedia.org]

- 7. Toxicity of nonylphenol and nonylphenol ethoxylate on Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. guidechem.com [guidechem.com]

- 10. researchgate.net [researchgate.net]

- 11. Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. epa.gov [epa.gov]

- 13. lcms.cz [lcms.cz]

- 14. researchgate.net [researchgate.net]

- 15. eag.com [eag.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Frontiers | Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98 [frontiersin.org]

- 18. Degradation of the radioactive and non-labelled branched 4(3',5'-dimethyl 3'-heptyl)-phenol nonylphenol isomer by sphingomonas TTNP3 - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic data for 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate

Technical Whitepaper: Spectroscopic Characterization of 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate[1]

Executive Summary

This technical guide provides an in-depth spectroscopic analysis of 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate (CAS: 1119449-37-4), often abbreviated as 363-NP1EO .[1]

While "technical nonylphenol" is a complex mixture of over 20 isomers, the 3,6-dimethyl-3-heptyl isomer represents a critical reference standard for environmental toxicology and industrial surfactant analysis.[1] It possesses a quaternary

This guide details the specific Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) signatures required to distinguish this specific isomer from the broader alkylphenol ethoxylate matrix.[1]

Molecular Architecture & Connectivity

To interpret the spectra accurately, one must first define the specific connectivity of the lipophilic tail.[1]

-

Parent Scaffold: Phenol Monoethoxylate (Tyrosol-like ether core).[1]

-

Substituent Position: Para (4-position) relative to the ethoxy group.[1]

-

Alkyl Chain (3',6'-Dimethyl-3'-heptyl):

Molecular Formula:

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary method for identification.[1] The fragmentation pattern is dictated by Benzylic Cleavage at the quaternary

Fragmentation Logic

In Electron Ionization (EI, 70 eV), the molecular ion (

-

Quaternary Carbon Substituents: Methyl (

), Ethyl ( -

Dominant Pathway: Loss of the Isopentyl group (

, Mass 71).[1] -

Secondary Pathway: Loss of the Ethyl group (

, Mass 29).[1]

Key Diagnostic Ions

| m/z | Identity | Origin/Mechanism |

| 264 | Molecular Ion (Weak/Trace).[1] | |

| 193 | Base Peak . Loss of isopentyl tail from quaternary center.[1] Retains the ethoxy head + ring + Me + Et. | |

| 235 | Loss of ethyl group from quaternary center.[1] | |

| 135 | Characteristic Alkylphenol fragment (Hydroxy-phenyl-dimethyl cation).[1] Result of ethoxy chain cleavage + alkyl fragmentation. | |

| 45 | Ethoxy chain fragment (Headgroup marker). |

Visualization: Fragmentation Pathway

Figure 1: The fragmentation logic highlights the stability of the benzylic cation formed after losing the bulky isopentyl group.[1]

NMR Spectroscopy Data

Nuclear Magnetic Resonance provides the definitive structural proof, distinguishing the specific branching of the "3,6-dimethyl-3-heptyl" chain from linear nonylphenol isomers.[1]

H NMR (400 MHz, )

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 7.22 | Doublet ( | 2H | Ar-H (meta to ether) | Aromatic Ring (AA'BB' system) |

| 6.84 | Doublet ( | 2H | Ar-H (ortho to ether) | Aromatic Ring (AA'BB' system) |

| 4.08 | Triplet ( | 2H | Ethoxy: | |

| 3.94 | Triplet ( | 2H | Ethoxy: | |

| 2.40 | Broad Singlet | 1H | Alcohol proton (variable) | |

| 1.50 - 1.65 | Multiplet | 2H | Alkyl | Ethyl group ( |

| 1.10 - 1.30 | Multiplet | 4H | Alkyl | Isopentyl chain ( |

| 1.24 | Singlet | 3H | Quaternary | Diagnostic: Methyl directly on Quaternary C3' |

| 0.82 | Doublet | 6H | Terminal | Isopropyl tip (Methyls at C6' and C7') |

| 0.68 | Triplet | 3H | Terminal | Ethyl tip (Methyl at C1') |

Expert Insight: The singlet at 1.24 ppm combined with the distinct triplet at 0.68 ppm (shielded ethyl methyl) is the "fingerprint" of the 1-ethyl-1-methyl benzylic substitution pattern.[1]

C NMR (100 MHz, )

-

Aromatic: 156.5 (C-O), 142.1 (C-Alkyl), 127.5 (Ar-CH), 113.8 (Ar-CH).[1]

-

Ethoxy Head: 69.2 (

), 61.5 ( -

Alkyl Tail:

Infrared Spectroscopy (FT-IR)

IR is used primarily for functional group validation during synthesis or extraction.[1]

-

3350 - 3450 cm

: Broad O-H stretch (Terminal alcohol).[1] -

2850 - 2960 cm

: C-H stretch (Strong aliphatic signal from the branched nonyl tail).[1] -

1610, 1510 cm

: C=C Aromatic ring breathing.[1] -

1245 cm

: C-O-C Asymmetric stretch (Aryl alkyl ether).[1] Critical for confirming ethoxylation. -

830 cm

: C-H out-of-plane bending (Para-substituted benzene).

Experimental Protocols

Sample Preparation for High-Res Analysis

Self-Validating Step: To ensure no interference from plasticizers (phthalates), all glassware must be baked at 400°C for 4 hours prior to use.[1]

-

Extraction (if from aqueous matrix):

-

Derivatization (Optional for GC-MS sensitivity):

Analytical Workflow Diagram

Figure 2: Dual-path workflow allowing for both trace quantification (GC-MS) and structural confirmation (NMR).

References

-

Giger, W., Brunner, P. H., & Schaffner, C. (1984).[1] 4-Nonylphenol in sewage sludge: accumulation of toxic metabolites of nonionic surfactants.[1] Science, 225(4662), 623-625.[1] Link

-

Wheeler, T. F., Heim, J. R., LaTorre, M. R., & Janes, A. B. (1997).[1] Mass spectral characterization of p-nonylphenol isomers using high-resolution capillary GC-MS. Journal of Chromatographic Science, 35(1), 19-30.[1] Link

-

Gabriel, F. L., Giger, W., Guenther, K., & Kohler, H. P. (2008).[1] Differential degradation of nonylphenol isomers by Sphingomonas xenophaga Bayram. Applied and Environmental Microbiology, 74(1), 11-19.[1] Link

-

Sigma-Aldrich. (n.d.).[1][2][3] 4-(3,6-Dimethyl-3-heptyl)phenol monoethoxylate Analytical Standard. Product Specification. Link

-

NIST Chemistry WebBook. (2023).[1] Mass Spectrum of Nonylphenol Isomers. National Institute of Standards and Technology.[1][4] Link

Sources

An In-Depth Technical Guide to the Purity and Grades of 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate

Abstract

This technical guide provides a comprehensive framework for assessing the purity and defining the grades of 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate. While specific public data on this molecule is scarce, this document establishes a robust analytical strategy based on well-understood principles for structurally analogous alkylphenol ethoxylates (APEs).[1][2] It is designed for researchers, scientists, and drug development professionals who require a deep understanding of how to characterize such non-ionic surfactants, ensuring material quality, consistency, and performance in their applications. The guide details the likely synthetic origins of impurities, provides validated analytical methodologies for their detection and quantification, and outlines the critical parameters that constitute a meaningful grading system.

Introduction: Understanding the Molecule and the Analytical Imperative

4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate belongs to the broad class of alkylphenol ethoxylates (APEs), a family of non-ionic surfactants widely used in industrial, agricultural, and domestic applications.[2] Its structure, featuring a branched, hydrophobic alkylphenol head and a single ethoxylate unit as the hydrophilic tail, suggests its utility as an emulsifier, dispersant, or wetting agent. In research and pharmaceutical development, the precise purity and composition of such an excipient are paramount, as even minor impurities can significantly impact experimental outcomes, formulation stability, and biological activity.

The compound is available as an analytical standard, often in a solution like acetone, for research purposes.[3][4] Its isotopically labeled form, 4-(3,6-Dimethyl-3'-heptyl)phenol-ring-13C6, is used as an internal standard for the analysis of nonylphenol (NP) and octylphenol (OP) ethoxylates in environmental samples, highlighting the analytical challenge these complex mixtures present.[5]

Given the limited specific literature for this exact molecule, this guide adapts established analytical principles from extensively studied APEs, such as nonylphenol ethoxylates (NPEs) and octylphenol ethoxylates (OPEs), which together dominate the APE market.[2] The methodologies described herein are designed to be a self-validating system, providing a clear rationale for each experimental choice to ensure trustworthy and reproducible results.

Synthesis, Impurities, and the Concept of "Grade"

The quality of an APE is a direct function of its synthesis and subsequent purification. Understanding the manufacturing process is critical to anticipating the impurity profile.

The Ethoxylation Process and Inherent Heterogeneity

APEs are synthesized via the base-catalyzed ethoxylation of an alkylphenol. In this case, 4-(3',6'-Dimethyl-3'-heptyl)phenol would be reacted with ethylene oxide (EO). This reaction is not perfectly stoichiometric and results in a product that is a mixture of oligomers with a distribution of ethoxylate chain lengths. For a "monoethoxylate," the goal is an average of one EO unit per molecule, but the final product will inevitably contain:

-

Unreacted Alkylphenol: The starting material, 4-(3',6'-Dimethyl-3'-heptyl)phenol.

-

Target Monoethoxylate: The desired product.

-

Higher Oligomers: Di-ethoxylates, tri-ethoxylates, and so on, in decreasing quantities.

-

Residual Ethylene Oxide (EO): Unreacted, volatile, and toxic EO.

-

Polyethylene Glycol (PEG): Formed from the polymerization of EO with trace amounts of water.

The functional properties and performance of the surfactant are highly dependent on the distribution of these components.[6]

Caption: Synthetic pathway for 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate.

Defining the "Grade"

Unlike simple molecules, the "grade" of a surfactant like this is a multi-parameter definition. A comprehensive Certificate of Analysis (CoA) for a research- or pharmaceutical-grade material should quantify these parameters.

| Parameter | Significance | Typical Analytical Technique(s) |

| Assay (Monoethoxylate Content) | Defines the concentration of the target molecule. | HPLC, UPLC, SFC |

| Oligomer Distribution | Characterizes the relative amounts of unreacted phenol and higher ethoxylates. Critical for performance. | HPLC, SFC-MS |

| Residual Alkylphenol | A key process-related impurity. Can be more toxic than the ethoxylate itself.[7] | GC-MS, HPLC |

| Residual Ethylene Oxide | A toxic impurity that must be strictly controlled. | Headspace GC-MS |

| Hydroxyl Value | Measures the concentration of hydroxyl groups. Inversely related to the average degree of ethoxylation.[8] | Titration (ASTM E222) |

| Cloud Point | The temperature at which the surfactant becomes insoluble in water; a key physical property.[9][10] | Visual (ASTM D2024) |

| Water Content | Can affect stability and reactivity. | Karl Fischer Titration |

Core Analytical Methodologies: A Self-Validating Workflow

A robust quality control workflow combines chromatographic separation with spectroscopic and physical tests to build a complete profile of the material. The choice of method is dictated by the specific property being measured.

Caption: Integrated analytical workflow for purity and grade assessment.

Protocol: Oligomer Distribution by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for separating non-ionic surfactant oligomers.[6][11][12] Normal-phase (NP-HPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC) separates the molecules based on the number of hydrophilic ethoxylate units, providing a clear picture of the distribution.[13]

Step-by-Step Methodology:

-

System Preparation:

-

HPLC System: Quaternary pump, autosampler, column thermostat, UV detector, and optionally an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

-

Column: Silica or Amino-propyl bonded silica column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: Hexane or Iso-octane.

-

Mobile Phase B: Isopropanol/Water mixture (e.g., 80:20 v/v).

-

Gradient: Start with a high percentage of Mobile Phase A, and run a gradient to increase the percentage of Mobile Phase B to elute the more polar, higher-ethoxylate oligomers.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Detection: UV at 275 nm (for the phenol ring).

-

-

Standard and Sample Preparation:

-

Prepare a stock solution of the reference standard (if available) and the test sample in the initial mobile phase or a compatible solvent like isopropanol. A typical concentration is 1 mg/mL.

-

Create a calibration curve using standards for the unreacted alkylphenol and the monoethoxylate if available.

-

-

Analysis and Data Interpretation:

-

Inject 10 µL of the sample.

-

Identify peaks based on retention time. The unreacted alkylphenol will elute first, followed by the monoethoxylate, di-ethoxylate, and so on.

-

Calculate the relative percentage of each oligomer using area normalization. The assay of the monoethoxylate is its area percent relative to all APE-related peaks.

-

Protocol: Residual Ethylene Oxide by Headspace GC-MS

Causality: Ethylene oxide is a small, volatile, and reactive molecule. Headspace sampling is ideal as it isolates volatile analytes from a non-volatile sample matrix without direct injection of the matrix, protecting the GC system. Gas chromatography provides the necessary separation, and Mass Spectrometry (MS) offers definitive identification and sensitive quantification.[14][15]

Step-by-Step Methodology:

-

System Preparation:

-

GC-MS System: Equipped with a headspace autosampler.

-

Column: A polar capillary column, such as a SH-PolarWax or equivalent (e.g., 30 m x 0.53 mm I.D., 2.0 µm film thickness).[14]

-

Carrier Gas: Helium or Nitrogen at a constant linear velocity (e.g., 30 cm/sec).[14]

-

Oven Program: Isothermal at a low temperature (e.g., 40 °C for 5 min) to retain EO, followed by a ramp to clear the column.[14]

-

-

Headspace Parameters:

-

Calibration and Analysis:

-

Prepare a calibration curve by spiking known amounts of an EO standard solution into vials containing the matrix (or a similar, EO-free surfactant).

-

Analyze the headspace of the sample vials.

-

Quantify the EO concentration in the sample against the calibration curve. The limit of quantification should be at the low ppm level (e.g., <1 ppm).

-

Protocol: Hydroxyl Value by Titration (ASTM E222)

Causality: The hydroxyl value is a measure of the concentration of hydroxyl (-OH) groups, primarily from the terminal end of the ethoxylate chain and any unreacted phenol. It is a classic and robust titrimetric method that provides a value inversely proportional to the average molecular weight of the ethoxylate portion.[8][16] The method involves acetylating the hydroxyl groups with a known excess of acetic anhydride in pyridine. The remaining unreacted acetic anhydride is then hydrolyzed to acetic acid, which is titrated with a standardized solution of sodium hydroxide.[16]

Step-by-Step Methodology:

-

Reagents:

-

Acetylation Reagent: Acetic anhydride in pyridine.

-

Standardized Sodium Hydroxide (NaOH) solution (e.g., 0.5 M).

-

Phenolphthalein indicator.

-

-

Procedure (Reflux Method - Test Method B):

-

Accurately weigh a sample into a flask. The sample size depends on the expected hydroxyl value.

-

Add a precise volume of the acetylating reagent.

-

Attach a condenser and reflux the mixture for 1 hour.

-

Cool the flask and add water through the condenser to hydrolyze the excess acetic anhydride.

-

Add phenolphthalein and titrate with the standardized NaOH solution to a pink endpoint.

-

Perform a blank determination under the same conditions without the sample.

-

-

Calculation:

-

The hydroxyl value (mg KOH/g) is calculated based on the difference in titrant volume between the blank and the sample.

-

Protocol: Cloud Point Determination (ASTM D2024)

Causality: The cloud point is a fundamental physical characteristic of non-ionic surfactants in aqueous solution.[10][17] It is the temperature at which the surfactant's solubility decreases, causing the solution to become cloudy. This property is highly sensitive to the average length of the ethoxylate chain and is a simple, effective identity and quality check.[9]

Step-by-Step Methodology:

-

Preparation:

-

Prepare a 1% (w/w) solution of the surfactant in deionized water.

-

Place the solution in a clear test tube.

-

-

Procedure:

-

Place the test tube in a water bath equipped with a thermometer and a stirrer.[9]

-

Heat the bath slowly (1-2 °C per minute) while gently stirring the sample with the thermometer.[9]

-

Observe the solution. The temperature at which the solution becomes distinctly cloudy is noted.

-

Remove the test tube from the heat and allow it to cool slowly while stirring.[9]

-

Record the temperature at which the solution becomes clear again. This is the cloud point. The transition should be sharp (within 1 °C).[10]

-

Conclusion: Synthesizing Data for a Comprehensive Quality Assessment

The purity and grade of 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate cannot be defined by a single number. A comprehensive assessment requires the synthesis of data from multiple orthogonal analytical techniques. For researchers and drug developers, specifying a grade requires setting acceptance criteria for each critical parameter: the assay of the monoethoxylate, the allowable percentages of unreacted alkylphenol and higher oligomers, strict limits on residual ethylene oxide, and a defined range for the hydroxyl value and cloud point. This multi-faceted approach ensures material consistency, which is the bedrock of reproducible science and safe, effective product development.

References

-

Scientific Laboratory Supplies. 4-(3,6-Dimethyl-3-heptyl)phenol-ring-13C6 solution, 10 mug/mL in acetone, analytical standard. [Online] Available at: [Link]

- Ying, G. G., Williams, B., & Kookana, R. (2002). Alkylphenol Ethoxylates: Trace Analysis and Environmental Behavior. Chemical Reviews, 102(8), 3085-3127.

-

CTL GmbH Bielefeld. Test Alkylphenols And Alkylphenol Ethoxylates. [Online] Available at: [Link]

- Gros, M., Petrović, M., & Barceló, D. (2006). Determination of Alkylphenol Ethoxylates and Their Degradation Products in Liquid and Solid Samples. TrAC Trends in Analytical Chemistry, 25(9), 857-868.

-

American Cleaning Institute. Alkylphenol ethoxylate. [Online] Available at: [Link]

- Loyo-Rosales, J. E., et al. (2016). National Inventory of Alkylphenol Ethoxylate Compounds in U.S. Sewage Sludges and Chemical Fate in Outdoor Soil Mesocosms. Environmental Science & Technology, 50(24), 13291-13299.

-

Waters Corporation. (2015). Analysis of the Non-Ionic Surfactant Triton-X Using UltraPerformance Convergence Chromatography (UPC2) with MS and UV Detection. [Online] Available at: [Link]

- Vargas, A. M. M., et al. (2019). Evaluation of Techniques for Determination of Hydroxyl Value in Materials for Different Industrial Applications. Journal of Aerospace Technology and Management, 11.

- Gierczak, T., et al. (2023). A Fast Method for Determination of Ethylene Oxide Using Gas Chromatography Coupled with Mass Spectrometry GC-MS/MS. Molecules, 28(13), 4999.

-

Environment Agency. (2002). Environmental Impacts of Alkylphenol Ethoxylates and Carboxylates. Part 1 Proposals for the Development of Environmental Quality Standards. [Online] Available at: [Link]

- Megyeri, G., et al. (2019). Analysis of Non-Ionic Surfactant Triton X-100 Using Hydrophilic Interaction Liquid Chromatography and Mass Spectrometry. Molecules, 24(16), 2963.

- ASTM International. (2017).

-

Shimadzu. (2021). Analysis of Residual Ethylene Oxide in Medical Devices by Headspace Gas Chromatography (Water Extraction). [Online] Available at: [Link]

- ASTM International. (2009). ASTM D2024-09: Standard Test Method for Cloud Point of Nonionic Surfactants.

- Ahel, M., & Giger, W. (1985). Determination of non-ionic surfactants (polyethoxylated-nonylphenols) by HPLC in waste waters. Analytische Chemie, 322(7), 738-743.

-

SaniChem Laboratories. (2021). Ethylene Oxide Residual Analysis. [Online] Available at: [Link]

-

Pharmaffiliates. 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate. [Online] Available at: [Link]

- de Souza, A. G., et al. (2019).

- Melcer, H., et al. (2006). The Removal of Alkylphenol Ethoxylate Surfactants in Activated Sludge Systems. Water Environment Research, 78(8), 844-852.

- Moody, G. (2000). Analytical Methods for the Determination of Surfactants in Surface Water. [PhD Thesis, University of Huddersfield].

- CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol. (2012).

- ASTM International. (2010). D2024 Standard Test Method for Cloud Point of Nonionic Surfactants.

- PerkinElmer, Inc. (2016). Rapid Analysis of Residual Ethylene Oxide (EO)

-

Infinita Lab. ASTM E222 Determination of Hydroxyl Groups. [Online] Available at: [Link]

- Gierczak, T., et al. (2023). A Fast Method for Determination of Ethylene Oxide Using Gas Chromatography Coupled with Mass Spectrometry GC-MS/MS. MDPI.

- van der Klift, E. J. C., et al. (2018). Profiling Nonionic Surfactants Applied in Pharmaceutical Formulations Using Comprehensive Two-Dimensional LC with ELSD and MS Detection.

- Uddin, M. S., et al. (2023).

- ASTM International. (2017). D2024 Standard Test Method for Cloud Point of Nonionic Surfactants.

-

ESSLAB. 4-(3,6-Dimethyl-3-heptyl)phenol. [Online] Available at: [Link]

-

Scribd. EXPERIMENT 6 - Cloud Point. [Online] Available at: [Link]

- ASTM International. (2017). D2024 Standard Test Method for Cloud Point of Nonionic Surfactants.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. 4-(3,6-二甲基-3-庚基)苯酚一氧化物 溶液 10 μg/mL in acetone, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. cleaninginstitute.org [cleaninginstitute.org]

- 8. scielo.br [scielo.br]

- 9. img.antpedia.com [img.antpedia.com]

- 10. store.astm.org [store.astm.org]

- 11. lcms.cz [lcms.cz]

- 12. researchgate.net [researchgate.net]

- 13. Analysis of Non-Ionic Surfactant Triton X-100 Using Hydrophilic Interaction Liquid Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. shimadzu.com [shimadzu.com]

- 15. sanichem.my [sanichem.my]

- 16. infinitalab.com [infinitalab.com]

- 17. store.astm.org [store.astm.org]

The Rise and Fall of Alkylphenol Ethoxylates: A Technical Journey from Discovery to Restriction

This in-depth technical guide explores the multifaceted history of alkylphenol ethoxylates (APEs), from their celebrated discovery as highly effective and versatile non-ionic surfactants to their eventual decline due to significant environmental and health concerns. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of the scientific and regulatory trajectory of this important class of chemicals.

The Genesis of a Surfactant Powerhouse: Discovery and Early Development

The story of alkylphenol ethoxylates begins in the 1930s at the Ludwigshafen laboratories of I.G. Farben in Germany, where chemists Conrad Schöller and Max Wittwer developed the process for their synthesis.[1] This innovation was part of a broader surge in the development of synthetic materials that played a significant role in the German military-industrial complex of that era.[1]

APEs are a class of non-ionic surfactants, meaning they do not ionize in aqueous solutions and are compatible with a wide range of other chemical types.[2] Their molecular structure consists of a hydrophobic alkylphenol portion and a hydrophilic polyoxyethylene chain. The most commercially significant members of this family are nonylphenol ethoxylates (NPEs) and octylphenol ethoxylates (OPEs), with NPEs historically accounting for approximately 80% of the APE market.[3]

The initial appeal of APEs stemmed from their exceptional performance as wetting agents, emulsifiers, and detergents at a low cost.[1] Their properties could be "tuned" by varying the length of the ethoxylate chain, making them adaptable to a vast array of applications.[1] This versatility led to their widespread use in numerous industrial and consumer products, including paints, textiles, pesticides, industrial cleaners, and detergents.[3][4]

The Chemistry of Versatility: Synthesis of Alkylphenol Ethoxylates

The production of APEs is a two-step process involving the alkylation of phenol followed by ethoxylation.

Step 1: Alkylation of Phenol

Phenol is alkylated with an alkene, typically a branched nonene for nonylphenol or octene for octylphenol, in the presence of an acid catalyst.[5] This reaction results in the attachment of the alkyl group to the phenol ring, primarily at the para position.

Step 2: Ethoxylation

The resulting alkylphenol is then reacted with ethylene oxide in the presence of a basic catalyst, such as sodium hydroxide or potassium hydroxide, to form the alkylphenol ethoxylate.[6] The average number of ethylene oxide units added can be controlled to achieve the desired hydrophilic-lipophilic balance (HLB), which dictates the surfactant's properties.

Caption: Synthesis pathway of Alkylphenol Ethoxylates.

A Shadow Emerges: The Unveiling of Environmental and Health Concerns

For decades, the utility of APEs went largely unquestioned. However, by the 1970s, early signs of their environmental persistence and toxicity began to surface, particularly in the context of their use as oil spill dispersants.[1] The analytical methods of the time were limited, making comprehensive environmental fate studies challenging.[1]

A significant turning point occurred in 1991 when a research group investigating breast cancer cells made an accidental discovery. They found that nonylphenol, a degradation product of NPEs, had leached from polystyrene laboratory tubes and was causing the proliferation of the cancer cells.[7] This serendipitous finding was a crucial piece of evidence that pointed towards the endocrine-disrupting properties of APE metabolites.

The Pathway to Persistence and Toxicity: Biodegradation of APEs

Subsequent research revealed that during wastewater treatment, the long ethoxylate chains of APEs are biodegraded by microorganisms. This process, however, does not fully mineralize the compounds. Instead, it leads to the formation of more persistent and toxic metabolites, primarily alkylphenols (like nonylphenol and octylphenol) and short-chain alkylphenol ethoxylates.

These degradation products are more lipophilic than the parent APEs, leading to their accumulation in sewage sludge, sediments, and the fatty tissues of aquatic organisms.[8] The estrogenic activity of these metabolites, particularly nonylphenol, can disrupt the endocrine systems of wildlife, leading to effects such as the feminization of male fish.[7]

Caption: Biodegradation pathway of Alkylphenol Ethoxylates.

The Analytical Arms Race: Detecting APEs and Their Metabolites

The growing concerns over APEs spurred the development of more sophisticated analytical methods to detect and quantify these compounds and their metabolites in various environmental matrices. Early methods were often non-specific.[1] However, the advent of techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) revolutionized the field.

These advanced methods allow for the separation and identification of individual APE oligomers and their degradation products at very low concentrations, providing the data necessary for robust risk assessments and regulatory monitoring.

Table 1: Evolution of Analytical Techniques for APE Analysis

| Technique | Principle | Typical Detection Limits | Time Period |

| Colorimetry/Spectrophotometry | Non-specific colorimetric reactions | ppm range | Pre-1980s |

| Gas Chromatography (GC) | Separation based on volatility | sub-ppm range | 1980s-1990s |

| GC-Mass Spectrometry (GC-MS) | Separation by GC, identification by MS | ppb to ppt range | 1990s-Present |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | ppm to ppb range | 1990s-Present |

| LC-Mass Spectrometry (LC-MS/MS) | High-resolution separation by HPLC, sensitive detection by tandem MS | ppt to ppq range | 2000s-Present |

A Paradigm Shift in Regulation: The Phasing Out of APEs

The mounting scientific evidence of the environmental and health risks associated with APEs led to increasing regulatory scrutiny, particularly in Europe.

European Union: A Proactive Stance

The European Union has been at the forefront of regulating APEs. A key piece of legislation is Directive 2003/53/EC , which severely restricted the marketing and use of nonylphenol and nonylphenol ethoxylates in a wide range of applications, including domestic cleaning, textiles, and cosmetics, at concentrations of 0.1% or greater.[9]

Furthermore, nonylphenol and its ethoxylates are listed as priority hazardous substances under the EU Water Framework Directive (2000/60/EC) , with the goal of phasing out their emissions into surface waters.[10] The REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation has also played a significant role in controlling the use of APEs.[11] More recently, Regulation (EU) 2016/26 restricted the presence of nonylphenol ethoxylates in textile articles that are expected to be washed in water.[12][13]

United States: A More Gradual Approach

In the United States, the Environmental Protection Agency (EPA) has taken a more measured approach, often favoring voluntary phase-outs and industry partnerships.[10] The EPA has established water quality criteria for nonylphenol, recommending concentrations not to exceed 6.6 µg/L in freshwater and 1.7 µg/L in saltwater.[2]

Under the Toxic Substances Control Act (TSCA), the EPA has proposed a "Significant New Use Rule" (SNUR) for certain nonylphenols and nonylphenol ethoxylates that are no longer in active commerce, which would require EPA notification before their reintroduction.[4][14] The EPA's Safer Choice program and the Safer Detergents Stewardship Initiative have also encouraged the use of safer alternatives to APEs.[3]

Caption: Timeline of key events in the history of APEs.

The Next Generation: Safer Alternatives to Alkylphenol Ethoxylates

The regulatory pressure and growing market demand for greener chemicals have driven the development of numerous alternatives to APEs. The most prominent replacements are other classes of non-ionic surfactants that offer comparable performance with improved environmental profiles.

Alcohol Ethoxylates (AEs)

Alcohol ethoxylates are the most widely used alternatives to APEs.[15] They are produced by the ethoxylation of fatty alcohols, which can be derived from either petrochemical or renewable oleochemical sources. AEs are readily biodegradable and do not produce the persistent and endocrine-disrupting metabolites associated with APEs.[16]

Alkyl Polyglycosides (APGs)

Alkyl polyglycosides are another class of "green" non-ionic surfactants that have gained popularity. They are synthesized from renewable resources: fatty alcohols and sugars (glucose).[17][18] APGs are highly biodegradable, have low toxicity, and are gentle on the skin, making them suitable for a wide range of applications, including personal care products and household cleaners.[19][20]

Table 2: Comparison of APEs and Their Alternatives

| Surfactant Class | Feedstock | Key Advantages | Key Disadvantages |

| Alkylphenol Ethoxylates (APEs) | Petrochemical | High performance, low cost, versatile | Poor biodegradability, endocrine-disrupting metabolites |

| Alcohol Ethoxylates (AEs) | Petrochemical or Oleochemical | Good performance, readily biodegradable, no persistent toxic metabolites | Can be more expensive than APEs |

| Alkyl Polyglycosides (APGs) | Oleochemical (renewable) | Excellent biodegradability, low toxicity, mildness | Can be more expensive than APEs |

Conclusion: A Cautionary Tale and a Path Forward

The history of alkylphenol ethoxylates serves as a compelling case study in the evolution of chemical risk assessment and management. What was once hailed as a chemical marvel became a significant environmental concern due to a deeper understanding of its long-term fate and effects. The journey from discovery to restriction highlights the critical importance of continuous scientific inquiry, the development of advanced analytical techniques, and the implementation of proactive environmental regulations. For today's researchers and drug development professionals, the story of APEs underscores the necessity of considering the entire lifecycle of a chemical, from its synthesis to its ultimate environmental fate, to ensure the development of truly sustainable and safe technologies.

References

-

Reddit. (2018). Alkylphenol ethoxylates: Origin, history, reasons for popularity? [Online forum post]. Retrieved from [Link]

-

Wikipedia. (n.d.). Nonylphenol. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025). Fact Sheet: Nonylphenols and Nonylphenol Ethoxylates. Retrieved from [Link]

-

Federal Register. (2014). Certain Nonylphenols and Nonylphenol Ethoxylates; Significant New Use Rule. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical synthesis of nonylphenol. [Image]. Retrieved from [Link]

-

INERIS. (n.d.). Regulatory information | Alkylphenol ethoxylates substitution. Retrieved from [Link]

-

Ataman Kimya. (n.d.). ALCOHOLS, C12-14, ETHOXYLATED. Retrieved from [Link]

-

ResearchGate. (2009). Determination of Alkylphenol Ethoxylates and Their Degradation Products in Liquid and Solid Samples. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Progress on the synthesis and applications of the green non-ionic surfactant alkyl polyglycosides. Retrieved from [Link]

-

Australian Government Department of Health. (2019). Nonylphenol and octylphenol ethoxylates and related compounds: Human health tier II assessment. Retrieved from [Link]

- Google Patents. (n.d.). CN105646801A - Preparation of octylphenol ethoxylate adsorbing material.

-

ResearchGate. (2022). Synthesis of Some Alkyl Polyglycosides. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Progress on the synthesis and applications of the green non-ionic surfactant alkyl polyglycosides. Retrieved from [Link]

-

ResearchGate. (2013). Synthesis and Characterization of some Alkyl Polyglycosides Surfactants. Retrieved from [Link]

- Google Patents. (n.d.). CN101239891A - Method for synthesizing nonylphenol polyoxyethylene polyoxypropylene ether.

-

Taylor & Francis Online. (2011). Determination of Alkylphenols Originated from Alkylphenol Ethoxylates by Cleavage Treatment Combined with GC-MS. Retrieved from [Link]

-

SBR International. (2025). Alcohol Ethoxylates (AE): Uses, Structure & Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of alcohol ethoxylates. [Image]. Retrieved from [Link]

-

Shell. (2008). Alcohol Ethoxylates As Replacements for Alkylphenol Ethoxylates. [Presentation]. Retrieved from [Link]

-

EUR-Lex. (2003). Directive 2003/53/EC of the European Parliament and of the Council. Retrieved from [Link]

-

CEPAD. (n.d.). Regulation. Retrieved from [Link]

-

Intertek. (2016). EU Implements Regulation 2016-26 Restricting Nonylphenol Ethoxylates in Textile Products. Retrieved from [Link]

-

Semantic Scholar. (2022). Synthesis of Some Alkyl Polyglycosides. Retrieved from [Link]

-

SATRA. (n.d.). Nonylphenol ethoxylates restrictions. Retrieved from [Link]

-